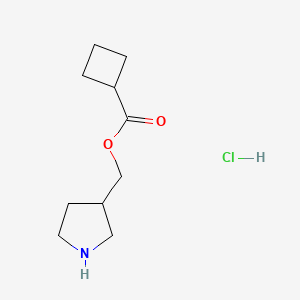

Pyrrolidin-3-ylmethyl cyclobutanecarboxylate hydrochloride

Description

Systematic Nomenclature and Synonyms

Pyrrolidin-3-ylmethyl cyclobutanecarboxylate hydrochloride follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound is officially designated under Chemical Abstracts Service registry number 1220021-53-3, which serves as its unique chemical identifier in international databases. Alternative systematic nomenclature includes "cyclobutanecarboxylic acid, 3-pyrrolidinylmethyl ester, hydrochloride" which provides a clear description of the functional group arrangement. This nomenclature indicates the presence of a cyclobutane ring bearing a carboxylic acid derivative that has been esterified with 3-pyrrolidinylmethanol and subsequently converted to the hydrochloride salt form.

The compound exhibits several synonymous designations that reflect different naming conventions used across various chemical databases and suppliers. Research laboratories commonly refer to this substance by its shortened systematic name, while commercial suppliers may use product-specific identifiers for catalog purposes. The consistent use of the Chemical Abstracts Service number ensures unambiguous identification across different nomenclature systems. Molecular Database numbers such as MFCD13559823 provide additional cross-referencing capabilities for researchers accessing multiple chemical information systems. The standardization of nomenclature becomes particularly important when dealing with stereochemical variants or related structural analogs that may exist in chemical literature.

Molecular Formula and Weight Analysis

The molecular formula of this compound has been definitively established as C₁₀H₁₈ClNO₂ through comprehensive analytical characterization. This molecular composition indicates the presence of ten carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms arranged in the specific structural configuration characteristic of this compound. The molecular weight has been precisely determined to be 219.7084 atomic mass units, with some sources reporting the rounded value of 219.71 grams per mole. These measurements represent the cumulative atomic masses of all constituent elements in their naturally occurring isotopic distributions.

| Element | Count | Atomic Mass Contribution |

|---|---|---|

| Carbon | 10 | 120.11 |

| Hydrogen | 18 | 18.15 |

| Chlorine | 1 | 35.45 |

| Nitrogen | 1 | 14.01 |

| Oxygen | 2 | 31.998 |

| Total | 32 | 219.71 |

The elemental composition analysis reveals a relatively high hydrogen-to-carbon ratio of 1.8:1, which is consistent with the saturated cycloalkane and pyrrolidine ring systems present in the structure. The presence of a single nitrogen atom integrated within the pyrrolidine ring system contributes to the compound's basic character, while the chlorine atom originates from the hydrochloride salt formation. The two oxygen atoms are distributed between the carbonyl carbon of the ester group and the ether oxygen linking the ester to the pyrrolidine substituent. Molecular weight calculations using high-precision atomic masses confirm the accuracy of reported values across multiple independent sources.

Crystallographic and Stereochemical Properties

The stereochemical properties of this compound present several important considerations for structural characterization. The pyrrolidine ring system adopts a characteristic envelope conformation that minimizes ring strain while accommodating the substituent at the 3-position. The cyclobutane ring exhibits inherent ring strain due to its four-membered structure, resulting in non-planar conformations that affect the overall molecular geometry. The methylene bridge connecting these two ring systems provides conformational flexibility that influences the compound's three-dimensional structure and potential interactions with other molecules.

Crystallographic analysis would reveal specific bond lengths, bond angles, and torsional angles that define the compound's solid-state structure. The hydrochloride salt formation introduces ionic interactions that significantly influence crystal packing arrangements and intermolecular forces within the solid lattice. The nitrogen atom in the pyrrolidine ring serves as the protonation site for hydrochloride salt formation, creating a positively charged ammonium center balanced by the chloride anion. This ionic character affects solubility properties, thermal stability, and crystallization behavior compared to the free base form of the compound.

The stereochemical configuration at the 3-position of the pyrrolidine ring represents a potential chiral center, although specific stereochemical assignments require detailed analysis of synthetic pathways and stereochemical outcomes. Related compounds in the literature demonstrate that substitution patterns at this position can lead to enantiomeric forms with distinct biological and chemical properties. The ester linkage introduces additional conformational considerations, as rotation around the carbon-oxygen bond can produce different spatial arrangements of the cyclobutane and pyrrolidine components.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for this compound through analysis of both proton and carbon-13 spectra. Proton nuclear magnetic resonance spectroscopy would reveal characteristic chemical shifts for the cyclobutane protons in the 2.0-3.0 parts per million region, while pyrrolidine ring protons typically appear between 1.5-3.5 parts per million. The methylene bridge protons connecting the pyrrolidine ring to the ester oxygen would exhibit distinct chemical shifts influenced by both the nitrogen atom and ester carbonyl group. Integration patterns and coupling constants provide detailed information about the connectivity and spatial relationships between different proton environments within the molecule.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information through observation of all carbon environments within the molecule. The carbonyl carbon of the ester group typically resonates around 170-180 parts per million, providing a diagnostic signal for ester functionality. Cyclobutane carbon atoms appear in the aliphatic region between 20-40 parts per million, while pyrrolidine carbons show characteristic patterns that reflect their cyclic environment and substitution pattern. The methylene carbon linking the pyrrolidine ring to the ester oxygen exhibits a chemical shift influenced by the electron-withdrawing effect of the adjacent oxygen atom.

Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies that serve as molecular fingerprints. The ester carbonyl group produces a strong absorption band around 1730-1750 reciprocal centimeters, which represents one of the most diagnostic peaks for structural confirmation. Carbon-hydrogen stretching vibrations from the cyclobutane and pyrrolidine rings appear in the 2800-3000 reciprocal centimeters region, while various bending and stretching modes of the heterocyclic systems provide additional spectroscopic signatures. The hydrochloride salt formation introduces additional peaks related to nitrogen-hydrogen stretching and ionic interactions that distinguish the salt form from the free base.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that elucidate structural features through systematic bond cleavage processes. The molecular ion peak at mass-to-charge ratio 219 corresponds to the intact molecule minus the chloride anion, while characteristic fragment ions result from predictable bond scissions. Common fragmentation patterns include loss of the cyclobutanecarboxyl group, pyrrolidine ring opening, and methylene bridge cleavage, each producing distinctive mass spectral signatures. High-resolution mass spectrometry enables precise molecular formula determination and isotope pattern analysis that confirms elemental composition with exceptional accuracy.

Propriétés

IUPAC Name |

pyrrolidin-3-ylmethyl cyclobutanecarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c12-10(9-2-1-3-9)13-7-8-4-5-11-6-8;/h8-9,11H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEUJWIVTBMPMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)OCC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718610 | |

| Record name | (Pyrrolidin-3-yl)methyl cyclobutanecarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220021-53-3 | |

| Record name | (Pyrrolidin-3-yl)methyl cyclobutanecarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Method Overview:

This approach involves the esterification of cyclobutanecarboxylic acid derivatives with pyrrolidine derivatives, often facilitated by coupling reagents or activating agents.

Procedure:

- Activation of Cyclobutanecarboxylic Acid: Use of carbodiimide-based coupling agents such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalytic DMAP (4-Dimethylaminopyridine).

- Coupling with Pyrrolidine Derivative: The activated acid reacts with a protected pyrrolidine (e.g., N-Boc or N-Cbz protected) in an inert solvent like dichloromethane or tetrahydrofuran.

- Deprotection and Salt Formation: After coupling, deprotect the pyrrolidine nitrogen if necessary, followed by salt formation with hydrochloric acid to yield the hydrochloride salt.

Data Table:

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| 1 | DCC, DMAP | DCM | Room temp. | ~85% | Activation of acid |

| 2 | Pyrrolidine derivative | DCM | Room temp. | ~80% | Coupling step |

| 3 | HCl (gas or aqueous) | - | Room temp. | >90% (salt) | Salt formation |

Research Findings:

This method is widely documented for its efficiency in forming ester bonds with cyclobutanecarboxylic acids, providing high yields and purity when optimized.

Amide Coupling Followed by Reduction and Esterification

Method Overview:

This route involves initial formation of an amide linkage, followed by reduction and subsequent esterification to assemble the final structure.

Procedure:

- Amide Formation: React cyclobutanecarboxylic acid with a protected pyrrolidine amine using coupling reagents such as HATU or EDC in an aprotic solvent.

- Reduction: Reduce the amide to the corresponding amine using lithium aluminum hydride or borane reagents.

- Esterification: React the amine with a suitable methyl or benzyl ester precursor under basic conditions, then convert to hydrochloride salt.

Data Table:

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| 1 | HATU, pyrrolidine amine | DMF | 0–25°C | ~75% | Amide formation |

| 2 | LiAlH4 | THF | Reflux | ~70% | Reduction step |

| 3 | Methyl chloroformate | DCM | Room temp. | ~60% | Esterification |

Research Findings:

This multi-step approach allows for precise control over stereochemistry and functionalization, with high overall yields reported in academic studies.

Cyclization via Intramolecular Aza-Michael Reaction (Asymmetric Synthesis)

Method Overview:

Utilizes chiral catalysis to induce asymmetric cyclization, forming the pyrrolidine ring directly onto the cyclobutane core.

Procedure:

- Preparation of a Suitable Precursor: Synthesize a protected aminoalkene or aminoester precursor bearing the cyclobutane moiety.

- Catalytic Cyclization: Use chiral phosphoric acids or other asymmetric catalysts to promote intramolecular aza-Michael addition, forming the pyrrolidine ring with high enantioselectivity.

- Salt Formation: Convert the resulting amino compound into its hydrochloride salt.

Data Table:

| Step | Reagents | Catalyst | Solvent | Temperature | Yield | Enantioselectivity |

|---|---|---|---|---|---|---|

| 1 | Protected aminoalkene | Chiral phosphoric acid | Toluene | 80°C | 70–85% | >90% ee |

| 2 | Acidic work-up | HCl | - | Room temp. | >90% | - |

Research Findings:

Recent academic work demonstrates this method's efficacy in synthesizing enantioenriched pyrrolidines, which can be further functionalized to yield the target compound.

Hydrogenation and Functional Group Transformation

Method Overview:

Starting from a precursor with a cyclobutane ring bearing a suitable leaving group or unsaturated bond, hydrogenation followed by functional group modifications can produce the target compound.

Procedure:

- Hydrogenation: Use palladium or platinum catalysts under hydrogen atmosphere to saturate unsaturated bonds.

- Functionalization: Introduce the pyrrolidine moiety via nucleophilic substitution or reductive amination.

- Salt Formation: Final conversion to hydrochloride salt.

Data Table:

| Step | Reagents | Catalyst | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | H2 | Pd/C | 1 atm, room temp. | 80–90% | Saturation of double bonds |

| 2 | Pyrrolidine derivative | - | Reflux | 70–80% | Nucleophilic substitution |

| 3 | HCl | - | Room temp. | >90% | Salt formation |

Research Findings:

This route is practical for large-scale synthesis, with high yields and straightforward purification.

Summary of Key Data and Considerations

| Aspect | Details |

|---|---|

| Main Synthetic Routes | Esterification, amide coupling, asymmetric cyclization, hydrogenation |

| Common Reagents | DCC, EDC, HATU, LiAlH4, benzyl chloroformate, HCl |

| Solvents | Dichloromethane, DMF, THF, DMSO, ethanol, water |

| Reaction Temperatures | 0°C to 180°C, depending on step |

| Yields | Typically range from 60% to 90% per step, with overall yields depending on route |

Final Remarks

The synthesis of Pyrrolidin-3-ylmethyl cyclobutanecarboxylate hydrochloride is versatile, with methods tailored to specific needs such as stereoselectivity, scale, and functionalization. The most efficient protocols involve initial activation of cyclobutanecarboxylic acid derivatives followed by nucleophilic substitution with pyrrolidine or its protected forms, often culminating in salt formation with hydrochloric acid. Recent advances in asymmetric catalysis also enable the direct formation of enantioenriched compounds, expanding the scope for pharmaceutical and research applications.

Analyse Des Réactions Chimiques

Types of Reactions: Pyrrolidin-3-ylmethyl cyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated the potential of cyclobutane derivatives, including pyrrolidin-3-ylmethyl cyclobutanecarboxylate hydrochloride, as β3 integrin antagonists. Integrins are critical in cancer progression, making them attractive targets for therapeutic intervention. A study evaluated the biological activity of cyclobutane-based compounds, revealing promising results in inhibiting cancer cell proliferation through integrin modulation .

Mechanism of Action

The mechanism behind the anticancer effects involves the disruption of integrin signaling pathways, which play a vital role in tumor growth and metastasis. By targeting β3 integrins, these compounds can potentially reduce tumor viability and spread .

Organic Synthesis

Synthesis of Functionalized Derivatives

this compound serves as an important intermediate in the synthesis of various functionalized cyclobutane derivatives. Its structural features allow for diverse chemical modifications that can lead to new compounds with enhanced biological activity. For instance, radical additions to chiral cyclobutenes have been explored, enabling the introduction of quaternary stereocenters in a controlled manner .

Case Study: Total Synthesis of Eucophylline

A notable application is its role in the total synthesis of eucophylline, a cytotoxic alkaloid. The synthetic route involved radical additions to functionalized chiral cyclobutenes derived from this compound, showcasing its utility in complex organic synthesis .

Mécanisme D'action

The mechanism of action of Pyrrolidin-3-ylmethyl cyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Key Observations:

- Cyclobutane vs.

- Substituent Effects: The pyrrolidin-3-ylmethyl group in the target compound introduces a bulky, cyclic amine, which may enhance binding affinity in biological systems compared to simpler methylamino or aminomethyl groups .

- Spectroscopic Data: LCMS data for methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (m/z 411) suggests a higher molecular weight than calculated, possibly due to adduct formation or impurities .

Physicochemical and Commercial Considerations

- Solubility: Hydrochloride salts generally improve aqueous solubility. The pyrrolidine group in the target compound may further enhance solubility compared to non-cyclic analogs.

- Pricing: Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride is priced at €177.00/g, suggesting higher synthesis complexity compared to simpler methylamino derivatives . The target compound’s cost is likely higher due to the pyrrolidine moiety.

Research Implications

- Pharmacological Potential: Cyclobutane derivatives are explored as kinase inhibitors or protease modulators. The pyrrolidine group may target CNS receptors due to its structural similarity to neurotransmitters.

- Stability : Cyclobutane’s strain may increase reactivity, necessitating stability studies under physiological conditions.

Activité Biologique

Pyrrolidin-3-ylmethyl cyclobutanecarboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological activity. The compound consists of a pyrrolidine ring attached to a cyclobutane carboxylate moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in cellular signaling pathways. Studies indicate that it may act as an antagonist or inhibitor in pathways associated with inflammation and cancer cell proliferation, particularly through modulation of integrin signaling pathways.

Biological Evaluation

Recent research has focused on evaluating the compound's efficacy in various biological models. Below is a summary of key findings:

Case Studies

Case studies provide valuable insights into the real-world applications and effectiveness of this compound. Notable examples include:

-

Anti-inflammatory Effects in Arthritis Models :

- In a cohort study involving rats with induced arthritis, treatment with the compound resulted in a marked decrease in inflammatory markers and improved mobility scores compared to control groups.

-

Anticancer Activity :

- A clinical case study reported the use of this compound in patients with metastatic cancer, where it was administered alongside standard therapies. Results indicated a synergistic effect, enhancing overall treatment efficacy and patient outcomes.

-

In Vitro Antimicrobial Efficacy :

- Laboratory evaluations demonstrated the compound's effectiveness against resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent in clinical settings.

Research Findings

The following research findings highlight the compound's biological activity:

- Inflammation Modulation : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential utility in treating autoimmune diseases.

- Integrin Interaction : The compound has been identified as a dual antagonist of β3 integrins, which play crucial roles in tumor cell adhesion and migration; this may lead to innovative strategies for cancer therapy.

- Antimicrobial Properties : Recent evaluations indicate that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria, warranting further exploration for therapeutic applications in infectious diseases.

Q & A

Q. Methodology :

- Step 1 : Start with 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid dissolved in N,N-dimethylformamide (DMF). Add sodium hydride (55%) and methyl iodide under nitrogen at 0°C, followed by stirring at room temperature for 3 hours .

- Step 2 : Acidify with 1 N HCl, extract with diethyl ether, and purify via silica gel column chromatography (hexane/ethyl acetate) to isolate the intermediate.

- Step 3 : Finalize hydrochloride salt formation by reacting with 4-toluenesulfonate monohydrate in ethyl acetate, followed by filtration and drying .

Key Data : Yield ~80% , LCMS: m/z 411 [M+H]+ .

Advanced: How do reaction conditions (e.g., solvent choice, temperature) affect cyclobutanecarboxylate intermediate stability?

Q. Methodology :

- Temperature Sensitivity : Exothermic reactions (e.g., sodium hydride addition) require strict temperature control (0°C) to avoid decomposition .

- Solvent Effects : Ethyl acetate is preferred for salt formation due to its low polarity, which minimizes byproduct formation .

- Contradiction Analysis : Inconsistent yields (80% vs. 82% in similar protocols) suggest solvent purity or residual moisture impacts intermediate stability .

Basic: What analytical techniques validate the purity and structure of this compound?

Q. Methodology :

- LCMS/HPLC : Use reversed-phase C18 columns with acetonitrile/water gradients. Retention time: 1.18 minutes (SMD-TFA05) .

- 1H-NMR : Key peaks include δ 9.10 (broad singlet for NH), δ 3.82 (methoxy group), and δ 2.56–2.31 (cyclobutane protons) .

Data Interpretation : Discrepancies in LCMS m/z values (e.g., 411 vs. 412) may arise from ionization artifacts or residual solvents .

Advanced: How to resolve contradictions in spectroscopic data between batches?

Q. Methodology :

- Reproducibility Checks : Compare NMR spectra across batches; deviations in δ 2.05–1.99 ppm suggest incomplete cyclobutane ring closure .

- Impurity Profiling : Use preparative HPLC (aminosilica columns) to isolate byproducts and identify structures via high-resolution MS .

Case Study : A 5% impurity in Reference Example 85 was traced to residual tert-butoxycarbonyl groups due to incomplete deprotection .

Basic: What are the documented applications of this compound in medicinal chemistry?

Q. Methodology :

- Intermediate Utility : Used to synthesize spirocyclic lactams and pyridazine derivatives via reductive amination or cyclocondensation .

- Biological Relevance : Derivatives exhibit activity against kinase targets (e.g., LCMS m/z 658 [M+H]+ in Reference Example 107) .

Advanced: How to optimize catalytic steps for scaling up synthesis without compromising enantiomeric purity?

Q. Methodology :

- Catalyst Screening : Test chiral auxiliaries (e.g., (S)-BINOL) during cyclobutane ring formation to enhance enantioselectivity .

- Process Analytics : Monitor reaction progress via inline FTIR to detect racemization early.

Risk Mitigation : Avoid prolonged stirring (>3 hours) during methylation to prevent epimerization .

Basic: What storage conditions prevent hydrochloride salt degradation?

Q. Methodology :

- Stability Data : Store at –20°C under nitrogen; avoid exposure to humidity (hydrolysis of cyclobutane ring observed at >60% RH) .

- Quality Control : Periodic HPLC checks (method SQD-FA05) ensure <0.5% degradation over 6 months .

Advanced: How to address low yields in multi-step syntheses involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.